molecular formula C12H16BrClO B13620163 1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene

1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene

Cat. No.: B13620163
M. Wt: 291.61 g/mol
InChI Key: BSVYECOACHJGCA-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a bromobutoxyethyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzyl alcohol with 1-bromo-2-butoxyethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The butoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated hydrocarbons.

Scientific Research Applications

1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of novel polymers and materials with specific properties.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.

    Biological Studies: Used in studies related to enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromobutoxyethyl group can act as a binding moiety, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-1-butoxyethyl)-4-cyclopentylbenzene
  • 1-(2-Bromo-1-butoxyethyl)-4-octylbenzene
  • 1-(2-Bromo-1-butoxyethyl)-4-methylbenzene

Uniqueness

1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which can participate in various chemical reactions and interactions. This dual halogenation provides versatility in synthetic applications and potential for diverse biological activities. The butoxyethyl group also adds to its uniqueness by offering a flexible and reactive site for further modifications.

Properties

Molecular Formula

C12H16BrClO

Molecular Weight

291.61 g/mol

IUPAC Name

1-(2-bromo-1-butoxyethyl)-4-chlorobenzene

InChI

InChI=1S/C12H16BrClO/c1-2-3-8-15-12(9-13)10-4-6-11(14)7-5-10/h4-7,12H,2-3,8-9H2,1H3

InChI Key

BSVYECOACHJGCA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CBr)C1=CC=C(C=C1)Cl

Origin of Product

United States

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